molecular formula C10H8ClNO2 B1359893 7-chloro-1-methyl-1H-indole-2-carboxylic acid CAS No. 1082766-49-1

7-chloro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1359893
CAS No.: 1082766-49-1
M. Wt: 209.63 g/mol
InChI Key: COSBSGFCSJQBSG-UHFFFAOYSA-N
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Description

7-chloro-1-methyl-1H-indole-2-carboxylic acid: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The compound’s structure consists of an indole ring substituted with a chlorine atom at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-methyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The specific substitution pattern can be introduced through subsequent reactions, such as halogenation and methylation.

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis, starting from readily available precursors. The process may include halogenation of an indole derivative, followed by methylation and carboxylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or neutral conditions.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Biological Activities

1.1 Antiviral Properties

Recent studies have highlighted the potential of indole derivatives, including 7-chloro-1-methyl-1H-indole-2-carboxylic acid, as inhibitors of viral enzymes. For example, derivatives of indole-2-carboxylic acid have been shown to effectively inhibit the strand transfer of HIV-1 integrase, a critical enzyme in the life cycle of HIV. The binding conformation analysis reveals that the indole core and carboxyl group chelate magnesium ions within the active site of integrase, enhancing inhibitory effects. Structural optimizations have led to derivatives with improved activity, indicating that this scaffold is promising for developing antiviral agents .

1.2 Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. Research indicates that certain indole compounds can inhibit specific kinases associated with cancer progression. For instance, studies have shown that modifications to the indole structure can enhance its ability to inhibit mitogen-activated protein kinase pathways, which are crucial in cervical cancer treatment . The introduction of halogenated groups has been particularly effective in increasing the potency of these compounds against cancer cell lines.

Therapeutic Potential

2.1 Immunomodulatory Effects

Indole derivatives are recognized for their immunomodulatory effects. Compounds like this compound can modulate immune responses, making them potential candidates for treating autoimmune diseases and enhancing vaccine efficacy . Their ability to influence cytokine production and immune cell function is a critical area of ongoing research.

2.2 Antioxidant Properties

The antioxidant capabilities of indole derivatives have garnered attention due to their potential protective effects against oxidative stress-related diseases. Studies suggest that these compounds can scavenge free radicals and reduce oxidative damage in cellular systems, indicating their utility in neurodegenerative disease prevention .

Structural Modifications and Derivative Development

3.1 Structure-Activity Relationship (SAR)

The development of new derivatives through structural modifications has been pivotal in enhancing the biological activity of this compound. Research into the structure-activity relationship has revealed that altering substituents on the indole ring can significantly affect binding affinity and biological efficacy against various targets, including viral and cancerous cells .

3.2 Molecular Docking Studies

Molecular docking studies have been employed to predict how modifications influence binding interactions with target proteins. These computational approaches help identify promising candidates for further synthesis and biological evaluation, streamlining the drug discovery process .

Case Studies and Research Findings

Study Focus Findings
JebaReeda et al., 2025Antioxidant propertiesIndole derivatives showed significant free radical scavenging activity, suggesting potential in oxidative stress-related conditions .
MDPI Molecules, 2023Antiviral activityIndole-2-carboxylic acid derivatives inhibited HIV integrase with an IC50 value as low as 0.13 μM after structural optimization .
Meenakumari et al., 2025Anticancer activityMethyl indole derivatives inhibited key kinases involved in cervical cancer progression, indicating therapeutic potential .

Mechanism of Action

The mechanism of action of 7-chloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    7-chloro-1H-indole-2-carboxylic acid: Lacks the methyl group at the 1st position.

    1-methyl-1H-indole-2-carboxylic acid: Lacks the chlorine atom at the 7th position.

    7-chloro-3-methyl-1H-indole-2-carboxylic acid: Has a methyl group at the 3rd position instead of the 1st position.

Uniqueness: The presence of both the chlorine atom at the 7th position and the methyl group at the 1st position in 7-chloro-1-methyl-1H-indole-2-carboxylic acid imparts unique chemical and biological properties. This specific substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Biological Activity

7-Chloro-1-methyl-1H-indole-2-carboxylic acid (CMICA) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications based on recent research findings.

CMICA is characterized by its molecular formula C9H6ClNO2C_9H_6ClNO_2 and a molecular weight of 195.60 g/mol. The compound features a chloro group at the 7-position and a carboxylic acid group at the 2-position of the indole ring, which are critical for its biological activity.

CMICA interacts with various enzymes and proteins, influencing metabolic pathways and cellular processes. Its ability to modulate enzyme activity is particularly notable:

  • Enzyme Interaction : CMICA has been shown to bind to enzymes involved in oxidative stress responses, leading to alterations in their activity. This interaction can either inhibit or activate specific enzymes, thereby affecting metabolic flux within cells .
  • Stability and Degradation : The compound exhibits stability under specific conditions; however, its degradation products may also possess biological activity, necessitating further investigation into its long-term effects on cellular functions.

Cellular Effects

Research indicates that CMICA significantly influences various cell types:

  • Gene Expression : The compound modulates the expression of genes associated with oxidative stress responses, impacting overall cellular metabolism .
  • Cell Signaling Pathways : CMICA affects cell proliferation, differentiation, and apoptosis by altering key signaling pathways. This modulation can lead to therapeutic implications in diseases characterized by dysregulated cell growth.

Molecular Mechanisms

The biological activity of CMICA is largely attributed to its specific binding interactions with biomolecules:

  • Binding Affinity : Studies have demonstrated that CMICA binds effectively to certain enzymes, which can lead to significant changes in gene expression patterns and cellular activities .
  • Mechanistic Insights : Molecular docking studies suggest that CMICA may chelate metal ions within enzyme active sites, enhancing its inhibitory effects against specific targets such as HIV-1 integrase .

Research Findings

Recent studies have highlighted the potential of CMICA in various therapeutic contexts:

Case Study: Inhibition of HIV-1 Integrase

A study investigated the inhibitory effects of CMICA derivatives on HIV-1 integrase. The findings revealed that certain derivatives exhibited IC50 values as low as 0.13 μM, indicating potent inhibitory activity. The binding mode analysis showed that the indole core and carboxyl group play crucial roles in chelating metal ions within the integrase active site .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications at the 6-position of the indole ring significantly impacted inhibitory potency against enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). For instance, compounds with halogen substitutions displayed enhanced inhibitory activities compared to their non-substituted counterparts .

Summary of Biological Activities

Activity TypeDescriptionIC50 Values
Enzyme InhibitionInhibits IDO and TDO8.40 μM (IDO), 1.75 μM (TDO)
HIV-1 Integrase InhibitionPotent inhibitor for HIV-1 integrase0.13 μM
Modulation of Gene ExpressionAlters expression related to oxidative stressVariable
Cell Proliferation/DifferentiationAffects signaling pathways related to cell growthVariable

Properties

IUPAC Name

7-chloro-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-12-8(10(13)14)5-6-3-2-4-7(11)9(6)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSBSGFCSJQBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649237
Record name 7-Chloro-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082766-49-1
Record name 7-Chloro-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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